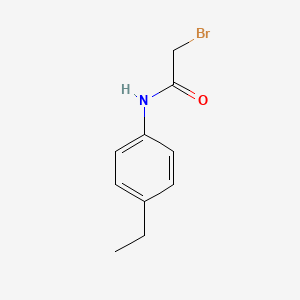

2-Bromo-N-(4-ethylphenyl)acetamide

Description

Contextualization within the Broader Class of α-Haloacetamides and N-Arylamides

2-Bromo-N-(4-ethylphenyl)acetamide belongs to two important classes of organic compounds: α-haloacetamides and N-arylamides. α-Haloacetamides are characterized by a halogen atom attached to the carbon atom adjacent to the carbonyl group of an acetamide (B32628). This structural feature imparts a high degree of reactivity, making them valuable electrophiles in a variety of chemical transformations. researchgate.net They are recognized as key precursors in the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many biologically active molecules. researchgate.net

N-Arylamides, on the other hand, are amides in which the nitrogen atom is directly attached to an aromatic ring. This class of compounds is prevalent in pharmaceuticals, agrochemicals, and materials science. The amide linkage in N-arylamides is a common feature in many biologically active molecules and contributes to their chemical and metabolic stability.

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. The presence of a reactive bromine atom alpha to the carbonyl group allows for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

A common and anticipated synthetic route to this compound involves the acylation of 4-ethylaniline (B1216643) with bromoacetyl chloride. A similar methodology has been reported for the synthesis of the related compound, 2-bromo-N-(4-bromophenyl)acetamide, which was prepared from 4-bromoaniline (B143363) and bromoacetyl chloride. nih.gov This established procedure suggests a reliable pathway for the production of the title compound.

Detailed Research Findings:

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous α-haloacetamides. These compounds are well-known to react with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

For instance, α-haloacetamides are widely used in the Hantzsch thiazole (B1198619) synthesis and its variations. The reaction of an α-haloacetamide with a thiourea (B124793) or thioamide derivative leads to the formation of a thiazole ring, a core structure in many pharmacologically active compounds. It is therefore highly probable that this compound could be effectively employed in the synthesis of novel thiazole derivatives bearing an N-(4-ethylphenyl) substituent.

Furthermore, the reaction of α-haloacetamides with phenolic compounds can lead to the formation of benzoxazine (B1645224) derivatives, another class of heterocyclic compounds with diverse biological activities.

Overview of Key Research Avenues and Unexplored Dimensions

The potential applications of this compound extend into several key research areas. Its role as a precursor for heterocyclic compounds, particularly those with potential biological activity, remains a primary focus. The synthesis of novel thiazoles, imidazoles, and other nitrogen- and sulfur-containing heterocycles using this compound as a starting material is a promising avenue for drug discovery and materials science.

Unexplored Dimensions:

A significant underexplored dimension is the systematic investigation of the reaction of this compound with a wide array of nucleophiles to build a library of novel compounds. The biological screening of these new molecules for various activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could unveil new therapeutic leads.

Another area ripe for exploration is the use of this compound in the development of new materials. The N-(4-ethylphenyl) moiety can influence the physical properties of polymers or other materials into which it is incorporated. For example, its inclusion could impact properties like thermal stability, solubility, or electronic characteristics.

Finally, the development of more sustainable and efficient synthetic methods for the production of this compound and its derivatives is a continuous pursuit in green chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWVVWCUHCHNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 4 Ethylphenyl Acetamide and Analogous α Bromoacetamides

Direct Amide Formation via Acyl Halide Chemistry

A primary and straightforward method for the synthesis of 2-bromo-N-(4-ethylphenyl)acetamide involves the direct reaction of an aniline (B41778) derivative with an acyl halide. This approach is a classic example of nucleophilic acyl substitution.

Reaction of 4-Ethylphenylamine with Bromoacetyl Bromide

The most direct synthesis of this compound is achieved by reacting 4-ethylphenylamine (also known as 4-ethylaniline) with bromoacetyl bromide. In this reaction, the nucleophilic amine group of 4-ethylphenylamine attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a bromide ion, leading to the formation of the desired amide product.

The general reaction is as follows:

4-Ethylphenylamine + Bromoacetyl Bromide → this compound + Hydrogen Bromide

Optimization of Reaction Conditions

The efficiency and yield of the N-acylation reaction can be significantly influenced by several factors, including temperature, stoichiometry, and the solvent system employed. nih.gov

Temperature: These reactions are often exothermic and may require cooling to control the reaction rate and minimize the formation of side products.

Stoichiometry: The molar ratio of the reactants is crucial. An excess of either the amine or the acyl halide can lead to the formation of undesired byproducts.

Solvent Systems: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. While various organic solvents like THF, CH2Cl2, and CHCl3 can be used, studies have shown that in some cases, the reaction can proceed efficiently without a solvent. orientjchem.org Aqueous basic media, such as a solution of sodium bicarbonate, are often used during the workup to neutralize the hydrogen bromide byproduct and to precipitate the crude product. orientjchem.org The use of microwave irradiation has also been explored to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Regioselective Bromination Strategies of N-Substituted Acetamides

Bromination of N-(4-Ethylphenyl)acetamide Precursors

In this method, N-(4-ethylphenyl)acetamide is first synthesized by the acylation of 4-ethylaniline (B1216643) with a less reactive acetylating agent like acetic anhydride (B1165640) or acetyl chloride. ijarsct.co.inymerdigital.com The resulting N-(4-ethylphenyl)acetamide is then subjected to electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring.

Utilization of Electrophilic Brominating Agents

Various electrophilic brominating agents can be employed for this purpose. Common reagents include molecular bromine (Br2), often in the presence of a catalyst, and N-bromosuccinimide (NBS). chegg.comnih.gov NBS is often preferred due to its solid nature, which makes it easier and safer to handle compared to liquid bromine. shodhsagar.com The reaction conditions, including the choice of solvent and catalyst, can significantly impact the regioselectivity and yield of the bromination. asianpubs.orgrsc.orgnih.gov For instance, NBS in combination with silica (B1680970) gel or p-toluenesulfonic acid has been shown to be an effective system for regioselective bromination. nih.govasianpubs.org

Control of Regioselectivity in Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. perlego.com The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group. ijarsct.co.in However, due to the steric hindrance posed by the bulky acetamido group, the incoming electrophile (bromine) is preferentially directed to the para position. libretexts.org In the case of N-(4-ethylphenyl)acetamide, the ethyl group is also an ortho-, para-directing group. The interplay of these two groups will determine the final position of bromination.

In-Situ Bromine Generation Methodologies

The use of molecular bromine in chemical synthesis presents significant handling and safety challenges due to its high toxicity and reactivity. To circumvent these issues, methods for the in-situ generation of bromine have been developed, offering a safer and more sustainable approach to bromination reactions. These methods typically involve the oxidation of a stable bromide salt to generate the reactive bromine species directly within the reaction mixture.

One common approach involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a bromide source like hydrobromic acid (HBr) or a metal bromide salt. organic-chemistry.org For instance, the H₂O₂-HBr system has been effectively used for the bromination of 1-arylethanones. organic-chemistry.org Another strategy employs a bromide-bromate couple (e.g., a 5:1 molar ratio of bromide to bromate) activated by an acid to generate bromine in-situ. rsc.org This method has been successfully applied to the selective oxidation of alcohols. rsc.org

The development of these "Green Methods" is driven by the increasing demand for sustainable chemical processes. researchgate.net Oxidative bromination techniques avoid the direct use of hazardous molecular bromine, aligning with the principles of green chemistry. researchgate.net Various oxidizing agents have been explored for this purpose, including ceric ammonium (B1175870) nitrate (B79036) (CAN), orthoperiodic acid, sodium periodate, and oxone. researchgate.net

A notable example is the one-pot synthesis of α-bromoketones from secondary alcohols using ammonium bromide (NH₄Br) and oxone. This reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to a ketone, followed by the oxidative bromination of the in-situ generated ketone. researchgate.net

Advanced Synthetic Routes and Novel Methodologies

Exploration of Catalytic Approaches for C-Br Bond Formation

The formation of a carbon-bromine (C-Br) bond is a fundamental transformation in organic synthesis. While traditional methods often rely on stoichiometric brominating agents, recent research has focused on the development of more efficient and selective catalytic approaches. Catalytic reagents are preferred over stoichiometric ones as they minimize waste and can be used in small amounts to carry out a single reaction multiple times. acs.orgyoutube.com

One area of exploration is the use of transition metal catalysts. For example, sub-stoichiometric amounts of titanium halides (TiX₄, where X = Cl, Br) have been used in the presence of oxidants like hydrogen peroxide for the α-halogenation of 1,3-dicarbonyl compounds. organic-chemistry.org

Brønsted acids have also been shown to catalyze C-C bond cleavage, which can be a key step in certain synthetic routes leading to α-alkylation of ketones, a related transformation to α-bromination. mdpi.com This highlights the potential for acid catalysis in activating substrates for subsequent functionalization.

The development of catalytic methods aligns with the principles of green chemistry, which emphasize the use of catalysts to enhance reaction efficiency and reduce environmental impact. acs.orgnovonesis.com

Implementation of Continuous Flow Reactors and Green Chemistry Principles in Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. mit.edu Flow reactors consist of pumps that drive reactant solutions through reactor coils or microfluidic chips in a continuous manner. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time.

The application of continuous flow reactors is particularly beneficial for reactions involving hazardous reagents or unstable intermediates, as the small reactor volume minimizes the amount of hazardous material present at any given time. This is highly relevant for bromination reactions. For instance, a continuous-flow electrochemical reactor has been developed for environmentally benign halogenations using easy-to-handle halide salts as the halogen source. rsc.org

The integration of green chemistry principles is a key driver in the adoption of flow chemistry. researchgate.net These principles advocate for, among other things, waste prevention, maximizing atom economy, using safer solvents, and increasing energy efficiency. acs.orgyoutube.comnovonesis.com Continuous flow systems contribute to these goals by enabling better heat transfer, reducing reaction volumes, and allowing for the integration of in-line analysis to monitor and control the process in real-time, thereby preventing pollution. youtube.comosti.gov The use of renewable feedstocks and designing chemicals for degradation are other important aspects of green chemistry. acs.orgnovonesis.com

Industrial-Scale Production Considerations

Process Scaling and Optimization in Batch Reactor Systems

Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges, particularly in batch reactor systems. researchgate.net A critical factor to consider is the surface area to volume ratio, which decreases significantly as the reactor size increases. youtube.com This has a profound impact on heat transfer, and for exothermic reactions, can lead to a dramatic increase in temperature that may not be observed at a smaller scale. youtube.comyoutube.com

Therefore, direct geometric scale-up is often not feasible, and a more knowledge-driven approach is required. youtube.com This involves careful consideration of mass and energy balances to predict and control the reactor's thermal behavior. youtube.com For instance, in a fed-batch process, the feeding strategy may need to be adjusted at a larger scale to manage the reaction exotherm and maintain optimal conditions.

The goal of scale-up is to achieve comparable process dynamics and productivity to what was observed at the small scale. researchgate.net This often requires optimization of various parameters, including reactant concentrations, addition rates, and cooling capacity.

Automation and Process Control Strategies (e.g., Programmable Logic Controllers)

To ensure efficiency, safety, and consistency in industrial-scale chemical production, automation and advanced process control strategies are essential. Programmable Logic Controllers (PLCs) are widely used in the chemical industry to control and automate complex processes. numberanalytics.comelectronica.de

PLCs act as the central control unit, receiving input from various sensors that monitor critical process variables such as temperature, pressure, and flow rate. mochuan-drives.com Based on a pre-programmed logic, the PLC sends output signals to actuators like valves and pumps to maintain the process within the desired operating parameters. electronica.demochuan-drives.com

In batch processing, PLCs are instrumental in managing sequential operations and executing complex recipes with high precision. numberanalytics.com This ensures consistent product quality, reduces cycle times, and minimizes human error. mochuan-drives.comijareeie.com Furthermore, PLCs can be integrated with alarm systems and safety interlocks to enhance process safety by detecting abnormal conditions and triggering appropriate responses. numberanalytics.com

The use of PLCs and other automation technologies not only improves process control but also facilitates data-driven process optimization and predictive maintenance, contributing to more efficient and reliable chemical manufacturing. mochuan-drives.comprocessingmagazine.com

Waste Management and Byproduct Utilization Strategies

The production of this compound typically involves the acylation of 4-ethylaniline with bromoacetyl chloride or bromoacetic acid. This process, while effective, generates specific waste streams and byproducts that require careful management. The primary components of the waste stream include unreacted starting materials, such as 4-ethylaniline, and byproducts like bromoacetic acid or its salts. nih.govacs.org Effective waste management strategies for this synthesis are centered around the principles of green chemistry, including waste prevention, atom economy, and the use of less hazardous chemical syntheses. acs.org

Green Synthetic Approaches for Waste Reduction

Several green chemistry approaches can be employed to minimize waste generation at the source. These include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. researchgate.netresearchgate.netwikipedia.orgliaise-action.eu For instance, the use of solid acid catalysts or recyclable ionic liquids in acylation reactions can simplify catalyst recovery and reuse, thereby reducing waste. bohrium.comnih.govresearchgate.net Solvent-free or "neat" reactions, where the reactants themselves act as the solvent, and microwave-assisted organic synthesis have been shown to reduce reaction times, increase yields, and minimize the use of hazardous organic solvents. researchgate.netwikipedia.orgliaise-action.eunih.gov

Recovery and Utilization of Unreacted 4-Ethylaniline

| Byproduct/Waste | Recovery/Utilization Strategy | Potential Products/Applications |

| Unreacted 4-Ethylaniline | Extraction, Distillation | Recycled as starting material; Synthesis of other aniline-based compounds (dyes, polymers, pharmaceuticals). nih.govresearchgate.netnih.govbesjournal.comyoutube.comrsc.org |

| Bromoacetic Acid/Salts | Ammonolysis, Catalytic Hydrodehalogenation | Production of glycine; Conversion to less toxic acetic acid. bohrium.comnih.gov |

| Spent Solvents | Distillation, Pervaporation | Reuse in the same or different processes. |

| Aqueous Waste | Biological Treatment (Activated Sludge), Advanced Oxidation Processes (AOPs) | Dischargeable water compliant with environmental regulations. nih.govresearchgate.netnih.gov |

This table provides an overview of potential waste management and byproduct utilization strategies.

Valorization of Bromoacetic Acid Byproduct

Bromoacetic acid and its salts are significant byproducts of the synthesis. Due to their toxicity and classification as regulated disinfection byproducts in water, their effective management is critical. ca.govnih.govwikipedia.orgnih.gov Instead of simple disposal, valorization strategies can transform this byproduct into valuable chemicals.

One promising route is the conversion of bromoacetic acid to glycine through ammonolysis. nih.gov This process involves reacting the bromoacetic acid waste stream with ammonia (B1221849) to produce a valuable amino acid widely used in the food and pharmaceutical industries.

Another approach is catalytic hydrodehalogenation , which can convert haloacetic acids into less harmful acetic acid. bohrium.com This method utilizes a catalyst, such as palladium on an alumina (B75360) support, to replace the bromine atom with a hydrogen atom, effectively detoxifying the waste stream.

The choice of valorization strategy depends on economic feasibility, the scale of production, and the purity of the byproduct stream.

Treatment of Aqueous Waste Streams

The final aqueous effluent from the synthesis and subsequent work-up procedures may contain residual organic compounds and salts. Standard industrial wastewater treatment methods, such as the activated sludge process , can be employed to biologically degrade organic contaminants. mdpi.com For more recalcitrant compounds, Advanced Oxidation Processes (AOPs) , which generate highly reactive hydroxyl radicals, can be used for their complete mineralization. nih.govresearchgate.netnih.gov These processes ensure that the final discharged water meets all environmental regulations.

By integrating these waste management and byproduct utilization strategies, the synthesis of this compound and its analogs can be aligned with the principles of green chemistry and a circular economy, leading to more sustainable and economically viable manufacturing processes. bohrium.comnih.govresearchgate.netresearchgate.netca.gov

Chemical Reactivity and Transformation Mechanisms of 2 Bromo N 4 Ethylphenyl Acetamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The most prominent feature of 2-Bromo-N-(4-ethylphenyl)acetamide's reactivity is the susceptibility of the α-carbon to nucleophilic attack. The bromine atom, being an effective leaving group, facilitates the displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroxide (B78521), Alkoxides)

The reaction of this compound with oxygen-centered nucleophiles, such as hydroxide or alkoxide ions, proceeds via a standard SN2 mechanism. This results in the formation of α-hydroxy or α-alkoxy-N-(4-ethylphenyl)acetamide derivatives, respectively. For instance, treatment with sodium hydroxide in an aqueous or alcoholic solvent would yield 2-hydroxy-N-(4-ethylphenyl)acetamide. Similarly, reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol, would produce 2-methoxy-N-(4-ethylphenyl)acetamide. google.com The reaction conditions, including solvent and temperature, can be optimized to favor the substitution product and minimize potential side reactions like elimination.

A general representation of this transformation is as follows:

Reaction with Hydroxide: Br-CH₂-CONH-C₆H₄-CH₂CH₃ + OH⁻ → HO-CH₂-CONH-C₆H₄-CH₂CH₃ + Br⁻

Reaction with Alkoxides: Br-CH₂-CONH-C₆H₄-CH₂CH₃ + RO⁻ → RO-CH₂-CONH-C₆H₄-CH₂CH₃ + Br⁻ (where R = alkyl group)

Reactions with Nitrogen-Centered Nucleophiles (e.g., Primary and Secondary Amines)

Nitrogen-centered nucleophiles, including primary and secondary amines, readily react with this compound to form α-amino acetamide (B32628) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed, driving the reaction to completion. The choice of amine determines the nature of the final product, allowing for the introduction of a wide range of functionalities. For example, reaction with a primary amine (R-NH₂) yields a secondary amine derivative, while a secondary amine (R₂NH) results in a tertiary amine derivative.

The following table summarizes representative reactions with nitrogen-centered nucleophiles, based on analogous transformations of similar α-bromoacetamides.

| Nucleophile | Product |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-N-(4-ethylphenyl)acetamide |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-N-(4-ethylphenyl)acetamide |

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioethers)

Sulfur-centered nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S⁻), are highly effective in displacing the α-bromine of this compound. masterorganicchemistry.com These reactions, often conducted under basic conditions to generate the more nucleophilic thiolate, lead to the formation of thioether derivatives. researchgate.netsemanticscholar.org The high nucleophilicity of sulfur makes these reactions generally efficient. masterorganicchemistry.com For instance, the reaction with a thiol in the presence of a base like sodium hydroxide or potassium carbonate will yield the corresponding α-alkylthio or α-arylthio-N-(4-ethylphenyl)acetamide. chemrevlett.com

A generalized reaction scheme is presented below:

Br-CH₂-CONH-C₆H₄-CH₂CH₃ + R-SH + Base → R-S-CH₂-CONH-C₆H₄-CH₂CH₃ + H-Base⁺ + Br⁻

Formation of α-Substituted Acetamide Derivatives

The nucleophilic substitution reactions at the α-bromine center are a versatile method for the synthesis of a wide array of α-substituted N-(4-ethylphenyl)acetamide derivatives. By selecting the appropriate nucleophile, a diverse range of functional groups can be introduced at the α-position. This modularity is a key feature of the synthetic utility of this compound and its analogues. nih.govresearchgate.netnih.govnih.gov

The following table showcases the variety of α-substituted acetamide derivatives that can be synthesized from this compound.

| Nucleophile | α-Substituent | Product Class |

| Hydroxide (OH⁻) | -OH | α-Hydroxyacetamide |

| Alkoxide (RO⁻) | -OR | α-Alkoxyacetamide |

| Primary Amine (RNH₂) | -NHR | α-(Alkylamino)acetamide |

| Secondary Amine (R₂NH) | -NR₂ | α-(Dialkylamino)acetamide |

| Thiol (RSH) | -SR | α-(Alkylthio)acetamide |

Transformations Involving the Acetamide Moiety

While the α-bromine is the most reactive site for nucleophilic attack, the acetamide functional group itself can undergo specific chemical transformations, most notably reduction.

Reduction Reactions of the Amide Functional Group

The amide group of this compound can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgmasterorganicchemistry.com The reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding N-(2-bromoethyl)-4-ethylaniline. libretexts.orgmasterorganicchemistry.com It is important to note that the α-bromine may also be susceptible to reduction under these conditions, potentially leading to a mixture of products.

Alternatively, catalytic methods for amide reduction have been developed. These often involve the use of silanes in the presence of transition metal catalysts, such as those based on iridium or yttrium, which can offer greater functional group tolerance. nih.govorganic-chemistry.org For instance, catalytic systems can selectively reduce the amide to an amine while potentially leaving the bromo substituent intact under carefully controlled conditions. organic-chemistry.org

The general transformation is as follows:

Br-CH₂-CONH-C₆H₄-CH₂CH₃ + [Reducing Agent] → Br-CH₂-CH₂-NH-C₆H₄-CH₂CH₃

Hydrolysis of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters. The process involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-ethylaniline (B1216643) yield a carboxylic acid (bromoacetic acid) and the corresponding anilinium ion.

The generally accepted mechanism proceeds as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of 4-ethylaniline as the leaving group.

Deprotonation of the resulting protonated bromoacetic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide ions, the reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 4-ethylphenoxide anion, which is a poor leaving group. Therefore, this process typically requires more forcing conditions (e.g., higher temperatures) compared to acid-catalyzed hydrolysis. The final products are bromoacetate (B1195939) and 4-ethylaniline.

The mechanism involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the 4-ethylphenylamide anion.

Protonation of the amide anion by the solvent to give 4-ethylaniline.

Reactivity of the Aryl Ring

The 4-ethylphenyl group in this compound can undergo further reactions, primarily electrophilic aromatic substitution and oxidation of the ethyl group or the phenyl ring itself.

Further Electrophilic Aromatic Substitution (e.g., Additional Halogenation)

The acetamido group (-NHCOCH3) is a moderate activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Since the para position is already occupied by the ethyl group, further substitution is directed to the positions ortho to the acetamido group (positions 2 and 6). The ethyl group is also an activating, ortho-, para-directing group. Therefore, the positions for further substitution are highly activated.

For instance, in the case of additional halogenation (e.g., bromination), the bromine atom would be directed to the positions ortho to the strongly activating acetamido group.

| Electrophile | Reagents | Expected Major Products |

| Br+ | Br2, FeBr3 | 2-Bromo-N-(2-bromo-4-ethylphenyl)acetamide and/or 2-Bromo-N-(2,6-dibromo-4-ethylphenyl)acetamide |

| NO2+ | HNO3, H2SO4 | 2-Bromo-N-(4-ethyl-2-nitrophenyl)acetamide |

It is important to note that the bromoacetyl group can also react with some electrophilic substitution reagents, potentially leading to side products.

Oxidation Reactions of the Ethyl Group or Phenyl Ring

The ethyl group attached to the phenyl ring is susceptible to oxidation by strong oxidizing agents. Under vigorous conditions, such as with hot, alkaline potassium permanganate (B83412) (KMnO4) followed by acidification, the entire ethyl group can be oxidized to a carboxylic acid group. This would result in the formation of 4-acetamidobenzoic acid, after hydrolysis of the bromoacetyl group under the reaction conditions.

| Oxidizing Agent | Conditions | Expected Major Product |

| KMnO4 | Alkaline, heat, then H3O+ | 4-Carboxy-N-(bromoacetyl)aniline (or further hydrolyzed products) |

| CrO3/H2SO4 (Jones reagent) | Acetone | 4-Acetyl-N-(bromoacetyl)aniline |

The phenyl ring itself is generally resistant to oxidation, but under very harsh conditions, it can be degraded.

Rearrangement Reactions

α-Haloacetamides like this compound are known to undergo several types of rearrangement reactions, particularly under basic conditions.

Favorskii-type Rearrangements of α-Haloacetamides

The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base to form carboxylic acid derivatives. wikipedia.org This rearrangement can also occur with α-halo amides, although it is less common. The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, which is then attacked by a nucleophile. wikipedia.orgnrochemistry.com

For this compound, which lacks α'-hydrogens, a quasi-Favorskii or a related rearrangement mechanism might be operative. In the presence of a strong, non-nucleophilic base, deprotonation of the amide nitrogen could potentially lead to an intramolecular cyclization to form an aziridinone (B14675917), which could then rearrange.

Base-Catalyzed Rearrangements to α-Anilinoacid Derivatives

A more relevant rearrangement for α-haloacetanilides is the base-catalyzed transformation into α-anilinoacid derivatives. This reaction proceeds through an intramolecular nucleophilic substitution, where the amide nitrogen, after deprotonation, attacks the α-carbon, displacing the bromide ion. This forms a three-membered ring intermediate, an α-lactam (aziridinone). Subsequent nucleophilic attack by a hydroxide or alkoxide ion on the carbonyl carbon of the strained α-lactam ring leads to ring-opening and the formation of an α-anilinoacid derivative.

A plausible mechanism involves:

Deprotonation of the amide nitrogen by a base.

Intramolecular nucleophilic attack of the resulting anion on the α-carbon to form an aziridinone intermediate.

Nucleophilic attack of a hydroxide or alkoxide on the carbonyl carbon of the aziridinone.

Ring-opening to form the corresponding α-(4-ethylphenyl)aminoacetic acid derivative.

| Base | Nucleophile (Solvent) | Expected Product |

| NaH | (inert solvent) | N-(4-ethylphenyl)aziridinone |

| NaOH | H2O | Sodium N-(4-ethylphenyl)glycinate |

| NaOCH3 | CH3OH | Methyl N-(4-ethylphenyl)glycinate |

This rearrangement provides a synthetic route to N-aryl amino acids, which are important building blocks in medicinal chemistry.

Synthetic Utility in Heterocyclic Chemistry

This compound is a highly useful building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its ability to act as a dielectrophile or to participate in cyclization reactions following initial nucleophilic substitution makes it a key starting material for constructing five- and six-membered rings, as well as more complex fused and spirocyclic systems.

The α-bromoacetamide scaffold is a classic component in the synthesis of five-membered aza-heterocycles like thiazoles and pyrroles.

Thiazole (B1198619) Synthesis: The most prominent application is in the Hantzsch thiazole synthesis. In this reaction, an α-halocarbonyl compound, such as this compound, reacts with a thioamide-containing compound. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. For instance, reacting this compound with a primary thioamide or thiourea (B124793) provides a direct route to 2-aminothiazole (B372263) derivatives, which are significant pharmacophores. chemrxiv.org The 4-ethylphenyl substituent on the amide nitrogen remains intact throughout the transformation, allowing for the synthesis of specifically N-substituted thiazole derivatives. chemrxiv.orgrsc.org

A series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized using a similar principle, highlighting the general applicability of α-haloacetamides in forming the thiazole core. chemrxiv.org The reaction between p-bromoacetophenone, thiourea, and iodine can form a 2-aminothiazole intermediate, which is then acylated. chemrxiv.org Alternatively, direct cyclization between an α-haloacetamide and a thioamide is a common approach. researchgate.net

Table 1: Hypothetical Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 (Thioamide) | Product | Heterocycle Formed |

|---|---|---|---|

| This compound | Thiourea | N-(4-ethylphenyl)-2-(2-aminothiazol-4-yl)acetamide | Thiazole |

| This compound | Thiobenzamide | N-(4-ethylphenyl)-2-(2-phenylthiazol-4-yl)acetamide | Thiazole |

Pyrrole (B145914) Synthesis: The synthesis of pyrroles can also utilize α-bromoacetamide precursors. Various methods, including modifications of the Hantzsch synthesis or Paal-Knorr type reactions, can be employed. nih.govdocumentsdelivered.com For example, a reaction analogous to the Hantzsch pyrrole synthesis would involve reacting this compound with a β-enamino ketone or ester in the presence of a base. The reaction proceeds via N-alkylation followed by intramolecular condensation to form the pyrrole ring. Furthermore, photoinduced reactions between α-bromo ketones and enaminones have been shown to produce polysubstituted pyrroles, a strategy that can be extended to α-bromoacetamides. nih.gov

The reactivity of the α-bromoamide moiety is well-suited for domino (or cascade) reactions, where a single synthetic operation generates multiple chemical bonds and complex structures. A notable example is the copper-catalyzed radical/iminium domino strategy, which allows for the efficient synthesis of γ-lactam-based multiheterocyclic structures starting from α-bromocarboxamides. ias.ac.in In this process, a radical generated from the α-bromoamide adds to an enamine, which is then oxidized to an iminium ion that undergoes cyclization to form a γ-lactam ring. ias.ac.in A subsequent cyclization can occur if another nucleophilic moiety is present, leading to complex polyheterocyclic systems in one pot.

Cycloaddition reactions are another key transformation. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a fundamental method for synthesizing β-lactams (azetidin-2-ones). nih.gov While this compound itself is not a direct precursor for this reaction, it can be used to synthesize intermediates that participate in such cycloadditions.

The synthesis of β-lactams via intramolecular C-H insertion of diazoacetamides is a powerful strategy, typically catalyzed by transition metals like rhodium(II). elsevierpure.comCurrent time information in Pasuruan, ID. This reaction involves the decomposition of a diazoacetamide (B1201003) to form a metal carbene intermediate, which then undergoes an intramolecular C-H insertion at the β-position to form the four-membered β-lactam ring. rsc.orgelsevierpure.com This method has been refined to achieve high yields and stereoselectivity. elsevierpure.com

The specific synthesis of a bicyclic α-bromo-β-lactam from an α-bromodiazoacetamide is a challenging transformation. The presence of both a diazo group and a bromine atom on the same α-carbon would create a highly reactive and potentially unstable substrate. Therefore, the α-bromo-β-lactam skeleton is more commonly accessed through alternative pathways.

One effective method is the NBS-mediated bromocyclization of N-alkoxy-α,β-unsaturated silyl (B83357) imino ethers, which provides direct access to α-bromo N-alkoxy β-lactams in a highly diastereoselective manner. chemrxiv.org Another approach involves a catalytic Hunsdiecker-like protocol where α,β-unsaturated aromatic amides react with N-bromosuccinimide (NBS) and a catalytic amount of a group 1 metal acetate (B1210297) to yield α-bromo-β-lactams. researchgate.net The construction of bicyclic β-lactam systems often involves multi-step sequences where a monocyclic β-lactam is first formed and then a second ring is annulated onto the structure. researchgate.net For example, a suitably functionalized monocyclic β-lactam can undergo intramolecular cyclization to furnish a bicyclic product. researchgate.net

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. While this compound is not a direct precursor, its bromoacetamide scaffold can be incorporated into the final structure through a multi-step synthesis. A common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors using reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid, or triflic anhydride (B1165640). elsevierpure.com

A plausible synthetic pathway could involve the following steps:

Hydrazinolysis: The bromine atom of this compound is displaced by hydrazine (B178648) hydrate (B1144303) to form 2-(hydrazinyl)-N-(4-ethylphenyl)acetamide.

Acylation: The resulting hydrazide is then acylated with a suitable carboxylic acid or acid chloride to form a 1,2-diacylhydrazine intermediate.

Cyclodehydration: The diacylhydrazine is treated with a dehydrating agent (e.g., POCl₃) to induce cyclization and form the desired 2,5-disubstituted 1,3,4-oxadiazole ring.

This strategy allows the 4-ethylphenylacetamide moiety to be attached at one of the positions of the oxadiazole ring, demonstrating the utility of the bromoacetamide scaffold in building more complex heterocyclic systems.

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 2-Bromo-N-(4-ethylphenyl)acetamide, the spectrum is expected to be dominated by absorptions corresponding to the amide linkage, the aromatic ring, and the alkyl and bromoalkyl groups.

Based on data from related acetanilides, the following characteristic vibrational frequencies are anticipated. For instance, in a similar compound, 2-chloro-N-(2-methoxyphenyl)acetamide, characteristic bands appear for the C=O amide stretching vibration at 1671 cm⁻¹, C=C stretching on the aromatic ring at 1600 cm⁻¹, aliphatic C-H stretching at 2850 cm⁻¹, and N-H stretching at 3375 cm⁻¹. auremn.org.br For N-ethyl-N-phenylacetamide, IR absorptions are noted at 2983 and 2938 cm⁻¹ (C-H stretch), 1654 cm⁻¹ (C=O stretch), and 1597 cm⁻¹ (aromatic C=C stretch). rsc.org

A tabulated summary of the expected FT-IR peaks for this compound is presented below, based on typical values for similar structures.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3250 | Amide N-H stretching, often a sharp to broad peak. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Asymmetric and symmetric stretching of the ethyl and acetyl methyl groups. |

| C=O Stretch (Amide I) | 1680 - 1640 | A strong absorption characteristic of the amide carbonyl group. |

| N-H Bend (Amide II) | 1570 - 1515 | Bending vibration of the N-H bond coupled with C-N stretching. |

| C=C Stretch (Aromatic) | 1600, 1475 | Stretching vibrations within the benzene (B151609) ring. |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

It is important to note that the exact peak positions can be influenced by the electronic effects of the substituents and the solid-state packing of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound would provide a wealth of information. Each unique proton or group of equivalent protons in the molecule will give rise to a distinct signal with a specific chemical shift, integration, and multiplicity.

By analogy with related compounds such as N-phenylacetamide and its derivatives, the following signals can be predicted. For N-phenylacetamide itself, the aromatic protons appear as a multiplet between 7.03-7.44 ppm, the amide proton as a broad singlet at 7.80 ppm, and the acetyl methyl protons as a singlet at 2.07 ppm. rsc.org In the case of 2-Bromo-N-phenylacetamide, a ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the different proton environments. researchgate.net

A predicted ¹H NMR data table for this compound is presented below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amide N-H | ~8.5 - 9.5 | Broad Singlet | 1H | -NH- |

| Aromatic H | ~7.1 - 7.5 | Multiplet/Doublets | 4H | Ar-H |

| Bromoacetyl CH₂ | ~4.0 | Singlet | 2H | -CH₂Br |

| Ethyl CH₂ | ~2.6 | Quartet | 2H | -CH₂CH₃ |

| Acetyl CH₃ | ~2.1 | Singlet | 3H | -COCH₃ (if N-acetyl) |

| Ethyl CH₃ | ~1.2 | Triplet | 3H | -CH₂CH₃ |

Note: The acetyl methyl signal would not be present in this compound, which has a bromoacetyl group. The table entry is for comparative context with related acetamides.

The exact chemical shifts and coupling patterns of the aromatic protons would depend on the substitution pattern and the electronic influence of the ethyl and bromoacetamido groups.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For related compounds like N-phenylacetamide, the carbonyl carbon appears around 168.88 ppm, while the aromatic carbons are found in the 120-138 ppm region. rsc.org The aliphatic carbons of the acetyl group resonate at a much higher field, around 24.48 ppm. rsc.org For N-ethyl-N-phenylacetamide, the carbonyl carbon is at 169.9 ppm, the aromatic carbons are in the range of 127.8-142.8 ppm, and the ethyl group carbons are at 43.7 ppm (CH₂) and 13.0 ppm (CH₃). rsc.org

Based on these analogies, the predicted ¹³C NMR chemical shifts for this compound are tabulated below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165 | C=O |

| Aromatic Carbons | 120 - 140 | Ar-C |

| Bromoacetyl Carbon | ~30 | -CH₂Br |

| Ethyl CH₂ Carbon | ~28 | -CH₂CH₃ |

| Ethyl CH₃ Carbon | ~15 | -CH₂CH₃ |

The specific shifts of the aromatic carbons would be influenced by the positions of the substituents.

While one-dimensional NMR provides fundamental structural information, advanced techniques can offer deeper insights. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable in confirming the connectivity of protons, for instance, by showing the correlation between the ethyl CH₂ and CH₃ protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for unambiguous assignment of all signals.

Furthermore, the amide bond in acetanilides is known to exhibit restricted rotation, which can lead to the presence of cis and trans conformers in solution. nih.gov This conformational dynamism can sometimes be observed by variable-temperature (VT) NMR. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of separate signals for the two conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. This type of analysis provides valuable information about the energy barrier to rotation around the C-N amide bond. copernicus.org Studies on similar N-aryl amides have utilized these techniques to explore conformational preferences and the energetic landscape of the molecule. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Table 1: Predicted Major Fragments in the EI-MS of this compound

| Fragment Ion | Structure | m/z (relative intensity) |

|---|---|---|

| [C₁₀H₁₂BrNO]⁺ | Molecular Ion | Predicted but not observed |

| [C₈H₁₀N]⁺ | Loss of BrCH₂CO | Predicted but not observed |

| [C₈H₉]⁺ | Loss of NHCO | Predicted but not observed |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₂BrNO), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its molecular formula. This technique is particularly important to distinguish between compounds with the same nominal mass but different elemental compositions. No specific HRMS data for the title compound has been found in the reviewed literature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Elucidation

No published single-crystal X-ray diffraction studies for this compound were found. However, extensive crystallographic data is available for the closely related compound, 2-Bromo-N-(4-bromophenyl)acetamide. nih.govresearchgate.net In a study of this analogue, single crystals were obtained by the slow evaporation of an ethanolic solution. nih.govresearchgate.net The crystal structure was determined to be monoclinic with the space group P2₁/n. nih.govresearchgate.net

Table 2: Crystallographic Data for the Analogue 2-Bromo-N-(4-bromophenyl)acetamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | nih.govresearchgate.net |

| Space group | P2₁/n | nih.govresearchgate.net |

| a (Å) | 4.4987 (3) | nih.govresearchgate.net |

| b (Å) | 23.152 (1) | nih.govresearchgate.net |

| c (Å) | 9.1098 (5) | nih.govresearchgate.net |

| β (°) | 99.713 (6) | nih.govresearchgate.net |

| V (ų) | 935.22 (9) | nih.govresearchgate.net |

Analysis of Molecular Conformation, Torsion Angles, and Rotational Barriers

The molecular conformation of this compound in the solid state would be determined by the torsion angles between the phenyl ring and the acetamide (B32628) group. In the analogue 2-Bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is anti to both the carbonyl and C-Br bonds in the side chain. nih.govresearchgate.net This anti-conformation is a common feature in related N-aromatic amides. nih.govresearchgate.net The planarity of the molecule and the rotational barriers around the C-N bond would be of significant interest in understanding its solid-state properties.

Investigation of Crystal Packing, Supramolecular Synthons, and Intermolecular Interactions

The crystal packing of this compound would be governed by a network of intermolecular interactions. Based on the functional groups present, the following interactions would be anticipated:

N-H···O Hydrogen Bonding: This is a strong and highly directional interaction that would likely be a primary driver in the crystal packing, forming chains or sheets of molecules. In the bromo-analogue, molecules are packed into supramolecular chains along the c-axis by N-H···O hydrogen bonds. nih.govresearchgate.net

C-H···O Interactions: Weaker hydrogen bonds involving carbon donors are also expected to play a role in stabilizing the crystal lattice.

C-H···π Interactions: The interaction between C-H bonds and the aromatic π-system of the phenyl ring could further influence the packing arrangement.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. While a specific Hirshfeld surface analysis for this compound is not prominently available in published literature, the analysis of closely related N-aryl acetamides provides a strong framework for understanding the expected interactions.

For instance, in the crystal structures of similar acetamides, Hirshfeld surface analysis consistently reveals the significant role of hydrogen bonds and other weak interactions in dictating the supramolecular architecture. iucr.orgnih.govresearchgate.netnih.gov The analysis involves generating a surface where the distance from the surface to the nearest nucleus in the molecule within the surface (d_i) and the distance to the nearest nucleus in a neighboring molecule (d_e) are considered. These distances are normalized and mapped onto the surface, with red regions indicating closer contacts and shorter than van der Waals radii interactions (often hydrogen bonds), blue regions representing longer contacts, and white regions denoting contacts around the van der Waals separation.

Fingerprint Plots:

A key output of Hirshfeld analysis is the two-dimensional fingerprint plot, which summarizes the intermolecular contacts in the crystal. These plots are histograms of d_i versus d_e, with different types of interactions appearing as distinct patterns. For N-aryl acetamides, the major contributions to the crystal packing are typically from H···H, C···H/H···C, and O···H/H···O interactions. researchgate.netnih.gov In the case of this compound, one would also expect to see contributions from Br···H contacts.

The following table, based on analyses of related compounds, illustrates the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface area.

| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface Area |

| H···H | 35-55% |

| C···H/H···C | 11-33% |

| O···H/H···O | 11-24% |

| N···H/H···N | ~2% |

| Halogen···H/H···Halogen | Variable, can be significant |

This data is representative of N-aryl acetamides and provides an expected range for this compound. iucr.orgresearchgate.netnih.gov

The presence of the bromine atom in this compound would likely introduce significant Br···H interactions, which would be visible as distinct "wings" or "spikes" in the fingerprint plot. The shape-index and curvedness plots, also derived from the Hirshfeld surface, can further elucidate the nature of these interactions, for example, by identifying the presence or absence of π-π stacking. nih.gov

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov The study of polymorphism is a central aspect of crystal engineering, which aims to design and synthesize functional solid-state structures with desired properties.

Investigative Techniques for Polymorphism:

The screening for and characterization of polymorphs typically involve a variety of analytical techniques: nih.gov

X-ray Powder Diffraction (XRPD): This is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior of a compound, including melting points and phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates and hydrates.

Hot-Stage Microscopy: This technique allows for the visual observation of changes in crystal form upon heating.

Crystal Engineering Principles:

The crystal structure of the parent compound, N-(4-ethylphenyl)acetamide, has been reported, providing a foundational understanding of the molecular conformation and packing without the bromo-substituent. nih.gov The introduction of the bromine atom in this compound is expected to significantly alter the intermolecular interactions, potentially leading to different packing motifs and the possibility of polymorphism.

A systematic polymorph screen of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to explore the solid-state landscape of the compound. nih.gov The identification and characterization of different polymorphs would be crucial for controlling the solid-state properties of this compound for any potential applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Geometry Optimization and Conformational Energy Landscape Analysis

No published studies containing data on the optimized geometry or conformational energy analysis for 2-Bromo-N-(4-ethylphenyl)acetamide were found.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

There are no available computational studies that report the calculated vibrational frequencies for this compound, and thus no comparison with experimental spectra can be made.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies) for Reactivity Prediction

Detailed FMO analysis, including HOMO-LUMO energy values and gap calculations, for this compound is not available in the public research domain.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

No literature containing MEP maps or analysis for this specific molecule could be located.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugative Interactions

NBO analysis data for this compound has not been reported in available scientific papers.

Potential Energy Surface Scans for Conformational Flexibility

No studies detailing potential energy surface scans to assess the conformational flexibility of this compound were identified.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com This technique allows researchers to observe the conformational changes, interaction dynamics, and solvent effects of a compound, providing a detailed view of its behavior at the atomic scale. nih.govyoutube.com

While no specific MD simulations for this compound have been found in the reviewed literature, such studies would be highly valuable. A hypothetical MD simulation could be set up to understand the compound's flexibility, its interaction with biological macromolecules, or its behavior in different solvent environments. For example, simulating this compound in a water box could reveal how the molecule is solvated and whether specific hydrogen bonds or other non-covalent interactions are formed. mdpi.com

In the context of drug discovery, MD simulations are often employed to study the binding of a ligand to a protein target. youtube.com If this compound were being investigated for a specific biological activity, MD simulations could model its interaction with the active site of a target enzyme or receptor. youtube.com This would provide insights into the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the energetic contributions of different types of interactions (e.g., hydrophobic, electrostatic, hydrogen bonding).

Hypothetical Interaction Energies from a Molecular Dynamics Simulation:

| Interaction Type | Hypothetical Energy (kcal/mol) | Interacting Groups |

|---|---|---|

| Van der Waals | -5.7 | Ethylphenyl group with hydrophobic pocket |

| Electrostatic | -3.2 | Amide group with polar residue |

| Hydrogen Bond | -2.5 | Amide N-H with backbone carbonyl |

| Halogen Bond | -1.8 | Bromine atom with electron-rich site |

This table is illustrative and presents hypothetical data that could be obtained from an MD simulation of this compound interacting with a biological target. The values are not based on actual experimental data for this specific compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their measured reactivity. tubitak.gov.trresearchgate.net By developing mathematical models, QSRR can predict the reactivity of new, unsynthesized compounds, thereby accelerating the process of designing molecules with desired properties. tubitak.gov.tr

A QSRR study for this compound would typically involve synthesizing a series of derivatives with variations in the substituents on the phenyl ring or modifications to the acetamide (B32628) moiety. The reactivity of these compounds would then be measured experimentally, for instance, the rate of a specific chemical reaction.

Various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic descriptors: LogP, which measures the compound's lipophilicity.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the observed reactivity. mdpi.com

Illustrative Data for a Hypothetical QSRR Study:

| Compound Derivative | Log(k) (Reactivity) | LogP (Hydrophobicity) | HOMO Energy (eV) | Molecular Volume (ų) |

|---|---|---|---|---|

| 2-Bromo-N-(4-methylphenyl)acetamide | 1.2 | 2.8 | -6.5 | 180.5 |

| This compound | 1.5 | 3.2 | -6.4 | 195.2 |

| 2-Bromo-N-(4-chlorophenyl)acetamide | 0.9 | 3.1 | -6.8 | 185.7 |

| 2-Bromo-N-(4-nitrophenyl)acetamide | 0.5 | 2.5 | -7.2 | 190.1 |

This table presents a hypothetical dataset for a QSRR study. The values are for illustrative purposes to demonstrate the type of data that would be collected and analyzed in such a study and are not based on actual experimental measurements for these specific compounds.

Such a QSRR model could elucidate the key structural features that govern the reactivity of this class of compounds. For example, it might reveal that electron-donating groups on the phenyl ring increase the reaction rate, while bulky substituents decrease it. This information would be invaluable for the rational design of new bromoacetamide derivatives with tailored reactivity for specific applications.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Multi-step Organic Synthesis

The reactivity of the α-bromoacetamide moiety is central to its role in organic synthesis. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions, while the amide functionality can direct reactions or be incorporated into the final molecular structure.

While specific, detailed examples for 2-Bromo-N-(4-ethylphenyl)acetamide are not extensively documented in publicly available research, the broader class of N-aryl-α-bromoacetamides serves as a well-established precursor for a variety of complex organic molecules. The general synthetic strategy involves the reaction of the α-bromo carbon with a wide array of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups and build molecular complexity. This foundational reaction can be a critical step in the total synthesis of natural products or in the construction of novel molecular scaffolds for medicinal chemistry and drug discovery programs. The ethylphenyl group can also be modified in subsequent steps to further tailor the properties of the final compound.

The synthesis of dyes and pigments often involves the coupling of aromatic or heteroaromatic systems. N-aryl acetamides, including derivatives like this compound, can serve as intermediates in the formation of heterocyclic rings, which are common chromophores in many classes of dyes. The acetamide (B32628) portion can be cyclized or can act as a directing group to facilitate the assembly of larger conjugated systems responsible for color. The ethylphenyl substituent can influence the solubility and light-fastness of the resulting dye or pigment.

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, frequently relies on the synthesis of novel bioactive molecules. The N-phenylacetamide structure is a known pharmacophore in certain classes of herbicides. researchgate.net Derivatives like this compound can be utilized as key intermediates to synthesize a library of candidate compounds for screening. nih.gov The bromoacetyl group allows for the introduction of various functionalities that can modulate the biological activity and spectrum of the potential agrochemical.

Contributions to Materials Science and Engineering

The structural features of this compound also lend themselves to applications in the field of materials science, where molecular design is crucial for achieving desired physical and chemical properties.

Organic materials with specific electronic properties are at the forefront of modern materials science research, with applications in sensors, transistors, and organic light-emitting diodes (OLEDs). The N-aryl acetamide framework can be incorporated into larger conjugated polymers or molecular crystals. The study of the crystal structure of analogous compounds, such as 2-Bromo-N-(4-bromophenyl)acetamide, reveals how intermolecular interactions like hydrogen bonding can dictate the solid-state packing of these molecules. researchgate.netnih.gov This packing, in turn, influences the bulk electronic properties of the material. By modifying the substituents on the phenyl ring, such as the ethyl group in this compound, it is possible to fine-tune the intermolecular distances and orbital overlap, thereby tailoring the electronic behavior of the resulting material.

The development of materials with interesting optical properties, such as non-linear optical (NLO) behavior or specific fluorescence characteristics, is another area where derivatives of this compound could be explored. The introduction of donor and acceptor groups onto the aromatic ring system can lead to molecules with large hyperpolarizabilities, a key requirement for NLO materials. The bromoacetamide functionality provides a convenient handle for attaching such groups. Furthermore, the incorporation of this molecule into polymeric structures or coordination complexes could lead to new materials with unique photophysical properties.

Integration into Polymer and Coating Systems as a Chemical Component

The presence of the α-bromo amide functionality in this compound allows for its effective integration into various polymer and coating systems. This is primarily achieved through post-polymerization modification techniques, where the bromine atom serves as a reactive site for the attachment of the molecule to a polymer backbone.

One analogous compound, N-(5-Bromoacetamidylpentyl) acrylamide, demonstrates the utility of the bromoacetamide group in polymer coatings. It is utilized in the synthesis of substrates for nucleotide sequence determination, where it is covalently linked to polymer coatings. biosynth.com This suggests that this compound could similarly be employed to functionalize polymer surfaces, imparting specific properties determined by the ethylphenyl group.

Furthermore, research on bromo-substituted ether-linked polymers has shown that the bromo-sites on a polymer backbone can be modified using reactions like the Ullmann coupling. mdpi.com This post-functionalization approach allows for the tailoring of polymer properties such as thermal stability and morphology. mdpi.com The bromoacetyl group of this compound provides a handle for such "click" chemistry reactions, enabling the creation of functional and degradable polymers. nih.govrsc.org These polymers could find applications in areas like drug delivery and the development of novel biomaterials. nih.gov

The integration of such functional molecules can create "smart" polymer brush coatings that respond to environmental stimuli. nih.govresearchgate.net While direct studies on this compound in this context are not prevalent, the reactivity of its bromo-functional group makes it a candidate for the synthesis of temperature-responsive or other stimuli-responsive materials for biomedical applications. nih.govresearchgate.net

Applications as Chemical Probes and Labeling Agents

The ability to covalently attach to biomolecules makes this compound and its potential derivatives valuable tools for studying biological systems.

Use in Protein Modification and Spin Labeling Studies (e.g., related Tempo derivatives)

While direct applications of this compound in protein modification are not extensively documented, its reactive bromoacetyl group is a well-known functionality for targeting specific amino acid residues, such as cysteine and histidine, in proteins. This allows for the site-specific labeling of proteins for various studies.

A significant application in this area is spin labeling, which often employs stable nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). glenresearch.com Spin labels are paramagnetic molecules that, when attached to a biomolecule, act as reporters for studying the structure and dynamics of the biomolecule using Electron Paramagnetic Resonance (EPR) spectroscopy. glenresearch.com Most biomolecules are naturally diamagnetic, making spin labels powerful tools for site-directed spin labeling (SDSL). glenresearch.comnih.gov

TEMPO and its derivatives can be chemically modified to include reactive groups that allow for their covalent attachment to biomolecules. glenresearch.comnih.gov For instance, TEMPO derivatives with azide (B81097) functionalities can be "clicked" onto alkyne-modified biomolecules. glenresearch.com It is conceivable that a derivative of this compound could be synthesized to incorporate a nitroxide moiety, thereby creating a novel spin label. The ethylphenyl group could influence the label's interaction with the local environment within the protein. The molecular structure of TEMPO provides a basis for understanding how such spin labels function. researchgate.netresearchgate.net

Application in Biosensor Design and Development (e.g., related Tempo derivatives as chemical tools)

The principles of chemical labeling with molecules like this compound also extend to the development of biosensors. The covalent attachment of reporter molecules to biological recognition elements is a fundamental aspect of many biosensor designs.

Here again, TEMPO derivatives serve as excellent examples of how such chemical tools are utilized. Water-soluble TEMPO derivatives have been extensively used as catholytes in aqueous redox flow batteries, demonstrating their stable redox behavior. researchgate.net This redox activity is also harnessed in the design of electrochemical biosensors. TEMPO and its derivatives can act as redox mediators, facilitating electron transfer between an enzyme and an electrode surface.

For instance, a biosensor could be constructed by immobilizing an enzyme on an electrode that has been modified with a TEMPO-functionalized polymer. The TEMPO moieties would then shuttle electrons generated during the enzymatic reaction to the electrode, producing a measurable current that correlates with the concentration of the analyte. The synthesis of various TEMPO derivatives with different functional groups allows for their versatile integration into such systems. nih.govresearchgate.net The bromoacetyl group of this compound provides a potential route for creating a precursor to a redox-active label for biosensor applications, although specific research in this area is yet to be published.

Analytical Methodologies for 2 Bromo N 4 Ethylphenyl Acetamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analysis of 2-Bromo-N-(4-ethylphenyl)acetamide, allowing for the separation of the compound from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a straightforward and rapid technique used for the qualitative monitoring of reaction progress and for the preliminary assessment of product purity. libretexts.org The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

For a compound like this compound, a common stationary phase is silica (B1680970) gel, which is polar. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent. The polarity of the mobile phase can be adjusted to achieve optimal separation. libretexts.org A common starting solvent system for such analyses is a mixture of hexane (B92381) and ethyl acetate (B1210297). libretexts.org The separation is based on the principle that less polar compounds will travel further up the plate (higher Retention Factor, Rf value), while more polar compounds will interact more strongly with the stationary phase and travel shorter distances (lower Rf value). libretexts.org

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as aromatic compounds like this compound are often UV-active.

Table 1: Representative TLC Data for the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization |

| 4-Ethylaniline (B1216643) (Starting Material) | 0.55 | UV (254 nm) / Staining |

| This compound | 0.40 | UV (254 nm) |

| Bromoacetyl bromide (Reactant) | Varies (reactive) | - |

| Polar Impurities | < 0.20 | UV (254 nm) |

Note: Rf values are indicative and can vary based on specific experimental conditions such as the exact plate type, chamber saturation, and temperature.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers/Impurities

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. It offers high resolution and sensitivity, making it ideal for determining purity and separating the target compound from closely related impurities or isomers. thermofisher.com

Reverse-phase HPLC is the most common mode used for the analysis of moderately polar compounds like N-acylated aromatic amines. sielc.comsielc.com In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is driven by the hydrophobic interactions of the analyte with the stationary phase.

The retention time of a compound in an HPLC system is a key parameter for its identification and quantification. The retention time of this compound will depend on the specific HPLC conditions, including the column dimensions, particle size, mobile phase composition, flow rate, and temperature. thermofisher.com Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. sielc.com

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water |

| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 5 - 10 minutes (indicative) |

Note: These parameters are illustrative and would require optimization for a specific analytical method.

Gas Chromatography (GC) for Analysis of Volatile Reactants or Byproducts (if applicable)

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. The compound to be analyzed is vaporized and transported by an inert carrier gas through a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Direct analysis of this compound by GC is generally not feasible due to its relatively high molecular weight (242.11 g/mol ) and expected high boiling point, which would lead to thermal decomposition in the GC injector or column. nih.govnist.gov

However, GC can be a valuable tool for assessing the purity of the more volatile starting materials used in its synthesis, such as 4-ethylaniline. Additionally, it could be used to detect and quantify any volatile byproducts that might be formed during the reaction. For instance, a GC-MS (Gas Chromatography-Mass Spectrometry) system could be employed to identify unknown volatile impurities.

Gravimetric Analysis for Product Yield Determination

Gravimetric analysis is a fundamental and direct method for determining the yield of a chemical reaction. This technique relies on the measurement of mass. In the context of the synthesis of this compound, gravimetric analysis is used to determine the amount of the purified solid product obtained.